molecular formula C11H9Cl2N B1356015 4,8-Dichloro-2,6-dimethylquinoline CAS No. 203626-46-4

4,8-Dichloro-2,6-dimethylquinoline

Cat. No. B1356015
M. Wt: 226.1 g/mol
InChI Key: NVWVMGFHRHLJGD-UHFFFAOYSA-N
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Description

4,8-Dichloro-2,6-dimethylquinoline, also known as DCDMQ, is a derivative of quinine and a heterocyclic aromatic compound. It has a molecular formula of C11H9Cl2N .


Molecular Structure Analysis

The molecular structure of 4,8-Dichloro-2,6-dimethylquinoline consists of a two-ring system with chlorine atoms at the 4 and 8 positions and methyl groups at the 2 and 6 positions . The molecular weight is 226.10 .


Physical And Chemical Properties Analysis

4,8-Dichloro-2,6-dimethylquinoline is a solid . It has a molecular weight of 226.10 . The density is 1.305g/cm3, and the boiling point is 322.5ºC at 760 mmHg .

Scientific Research Applications

Crystal Engineering and Supramolecular Chemistry

  • The compound plays a role in the formation of crystal structures and inclusion compounds, especially with polyhalomethanes. Its ability to form different types of intermolecular assemblies has been highlighted (Ashmore et al., 2006).

Synthesis of Antimalarial Drugs

  • 4,8-Dichloro-2,6-dimethylquinoline derivatives have been synthesized as potential antimalarial drugs. The process involves successive ring closure, nitration, and aromatic substitution, demonstrating its utility in medicinal chemistry (Parushev et al., 1991).

Alzheimer's Disease Research

  • Derivatives of 4,8-Dichloro-2,6-dimethylquinoline have been explored in Alzheimer's disease research, particularly for targeting amyloid β. These compounds have shown potential in improving cognition and lowering cerebrospinal fluid Aβ (Villemagne et al., 2017).

Thermodynamic Properties

  • Studies on the thermodynamic properties of 4,8-Dichloro-2,6-dimethylquinoline derivatives have contributed to a better understanding of their behavior under various conditions, which is essential for industrial applications (Chirico et al., 2007).

Polymerization and Catalysis

  • The compound is used in the synthesis of rigid geometry nickel bromides, which are active in ethylene polymerization. This highlights its potential application in materials science and industrial chemistry (Huang et al., 2016).

Anticancer Research

  • Certain derivatives have been investigated for their anticancer properties, including their ability to induce apoptosis and blood-brain barrier penetration (Sirisoma et al., 2009).

Metal Ion Sequestration in Neurodegenerative Diseases

  • 4,8-Dichloro-2,6-dimethylquinoline derivatives have been studied for their ability to sequester metal ions, particularly in the context of treating neurodegenerative diseases like Alzheimer's (Summers et al., 2020).

Safety And Hazards

4,8-Dichloro-2,6-dimethylquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . It is toxic if swallowed and may cause long-term adverse effects in the aquatic environment .

properties

IUPAC Name

4,8-dichloro-2,6-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N/c1-6-3-8-9(12)5-7(2)14-11(8)10(13)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWVMGFHRHLJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C(=C1)Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589023
Record name 4,8-Dichloro-2,6-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Dichloro-2,6-dimethylquinoline

CAS RN

203626-46-4
Record name 4,8-Dichloro-2,6-dimethylquinoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,8-Dichloro-2,6-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 203626-46-4
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